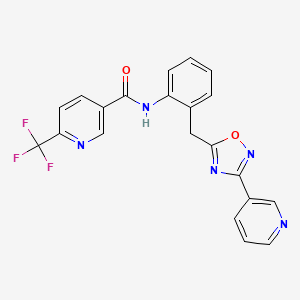
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring
- A 1,2,4-oxadiazole moiety
- A trifluoromethyl group
- A nicotinamide backbone
These structural components are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–8 | Vosatka et al. |
| Escherichia coli | 8–16 | Vosatka et al. |
| Mycobacterium tuberculosis | 4–8 | Vosatka et al. |
| Bacillus subtilis | 1.56 | Li et al. |
The compound demonstrated strong binding affinity to bacterial target proteins during docking studies, suggesting a mechanism of action that involves inhibiting essential bacterial functions.
Anticancer Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 92.4 | PMC8268636 |
| Caco-2 (colon adenocarcinoma) | 92.4 | PMC8268636 |
| H9c2 (rat heart myoblast) | Not specified | PMC8268636 |
These findings indicate that the compound exhibits selective cytotoxicity against tumor cells while sparing normal cells.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole ring is known to interfere with enzyme functions critical for microbial survival.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds within the oxadiazole family:
- Antimycobacterial Activity : A study by Vosatka et al. highlighted that compounds with a pyridine nucleus showed promising activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis .
- Antibacterial Efficacy : Research conducted by Li et al. demonstrated that certain oxadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like gentamicin .
- Cytotoxicity Profiles : In vitro studies revealed that modifications in alkyl chain lengths significantly influenced the anticancer properties of oxadiazole derivatives, with optimal lengths ranging from 10 to 12 carbons for maximum efficacy .
Propriétés
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)17-8-7-15(12-26-17)20(30)27-16-6-2-1-4-13(16)10-18-28-19(29-31-18)14-5-3-9-25-11-14/h1-9,11-12H,10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPNWZTEBJPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













